Cycloheptanesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

cycloheptanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIOWMBUZYUUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603818 | |

| Record name | Cycloheptanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187143-10-8 | |

| Record name | Cycloheptanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cycloheptanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Cycloheptanesulfonyl chloride?

An In-Depth Technical Guide to the Physical Properties of Cycloheptanesulfonyl Chloride

Introduction

This compound is an organosulfur compound that belongs to the sulfonyl chloride class. This functional group is characterized by a sulfonyl group (-SO2-) single-bonded to a chlorine atom. Due to the electron-withdrawing nature of the sulfonyl group and the presence of a good leaving group (chloride), sulfonyl chlorides are reactive electrophiles. They serve as important intermediates in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters. This guide provides a detailed overview of the known physical, chemical, and safety properties of this compound, offering essential information for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is structurally defined by a seven-membered cycloalkane ring attached to the sulfonyl chloride moiety.

-

Molecular Formula: C₇H₁₃ClO₂S[1]

-

IUPAC Name: this compound

-

CAS Number: 187143-10-8[1]

-

InChIKey: WBIOWMBUZYUUIQ-UHFFFAOYSA-N[2]

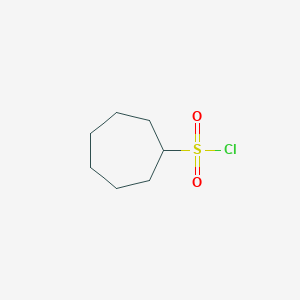

Caption: 2D representation of this compound.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, reaction setup, and purification. While experimental data for some properties are limited, predictions based on its structure provide valuable estimates.

| Property | Value | Source |

| Molecular Weight | 196.69 g/mol | [1] |

| Monoisotopic Mass | 196.03249 Da | [2] |

| Appearance | Expected to be a liquid, similar to other cycloalkanesulfonyl chlorides. | N/A |

| Boiling Point | 274.6 ± 7.0 °C (Predicted) | [1] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in polar organic solvents; reactive toward water and alcohols.[3] | N/A |

Handling, Storage, and Safety

As with other sulfonyl chlorides, this compound is a reactive and corrosive compound that requires careful handling.

Safety Precautions

Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[4] They are also lachrymators and may cause respiratory irritation.[5] Inhalation, ingestion, or skin contact can be harmful or fatal. A key hazard is its reactivity with water or moist air, which can produce corrosive and toxic hydrogen chloride gas.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use a face shield and chemical safety goggles.[7]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7]

-

Respiratory Protection: Work in a well-ventilated chemical fume hood.[4] If there is a risk of inhalation, use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387)).[7]

Storage Recommendations

To maintain its chemical integrity and prevent hazardous reactions, this compound should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[1] It should be stored in a tightly sealed container, protected from moisture, to prevent hydrolysis.[4]

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom. The chloride ion is an excellent leaving group, making the compound susceptible to nucleophilic attack.

Hydrolysis

In the presence of water, sulfonyl chlorides readily hydrolyze to form the corresponding sulfonic acid and hydrochloric acid. This reaction is often vigorous and exothermic.

Nucleophilic Substitution

This compound reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is the cornerstone of its utility in synthetic chemistry.

Caption: Nucleophilic substitution reaction pathway.

Spectroscopic Characterization (Expected)

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Based on the functional group, the following spectral features are expected.

Infrared (IR) Spectroscopy

The IR spectrum of a sulfonyl chloride is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These bands typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the carbon atom directly attached to the sulfonyl chloride group is expected to be significantly deshielded due to the strong electron-withdrawing effect of the -SO₂Cl group. This would result in a multiplet signal shifted downfield, likely around 3.7 ppm.[8] The other protons on the cycloheptyl ring would appear as a complex series of multiplets in the typical aliphatic region.

-

¹³C NMR: The carbon atom bonded to the sulfonyl chloride group would also be shifted downfield in the ¹³C NMR spectrum.

Methodologies and Protocols

General Protocol for Handling and Use

-

Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

-

Conduct all transfers and reactions in a certified chemical fume hood.

-

Wear all required PPE, including a face shield, safety goggles, lab coat, and chemical-resistant gloves.

-

Use syringes or cannulas for transferring the liquid to prevent exposure to air and moisture.

-

Reactions are often performed in anhydrous aprotic solvents like dichloromethane or tetrahydrofuran.

-

Quench any residual reagent carefully by slowly adding it to a stirred, cooled solution of a suitable nucleophile (e.g., a dilute aqueous solution of sodium bicarbonate or an amine), as the reaction can be exothermic.

General Synthetic Workflow

While a specific synthesis for this compound is not detailed in the provided results, a common method for preparing alkyl sulfonyl chlorides involves the oxidative chlorination of thiols or their derivatives.[9]

Caption: A generalized workflow for the synthesis of sulfonyl chlorides.

References

-

PubChem, National Institutes of Health. Cyclopentanesulfonyl chloride. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

PubChemLite. This compound (C7H13ClO2S). [Link]

-

Organic Chemistry Portal. Synthesis of sulfonyl chlorides by oxidation. [Link]

-

Wikipedia. Methanesulfonyl chloride. [Link]

Sources

- 1. This compound CAS#: 187143-10-8 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C7H13ClO2S) [pubchemlite.lcsb.uni.lu]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Cyclohexanesulfonyl chloride 90 4837-38-1 [sigmaaldrich.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of Cycloheptanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Cycloheptanesulfonyl Moiety

Cycloheptanesulfonyl chloride stands as a pivotal chemical intermediate, granting access to a diverse array of cycloheptyl-containing sulfonamides and related derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the seven-membered cycloalkyl ring. The conformational flexibility and lipophilicity of the cycloheptyl group can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. Consequently, robust and versatile synthetic routes to this compound are of paramount importance for the exploration of novel chemical entities.

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of this compound. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of each synthetic pathway, offering field-proven insights to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route will often depend on the availability of precursors, scalability requirements, and tolerance to specific reaction conditions. The three primary strategies that will be discussed are:

-

Synthesis from Cycloheptyl Halides: A versatile approach that proceeds through a Grignard reagent intermediate.

-

Synthesis from Cycloheptanethiol: A direct method involving the oxidative chlorination of the corresponding thiol.

-

Synthesis via S-Cycloheptyl Isothiouronium Salts: An alternative to the direct use of thiols, starting from cycloheptyl halides.

The following diagram illustrates these divergent synthetic pathways:

An In-depth Technical Guide to the Reactivity Profile of Cycloheptanesulfonyl Chloride with Common Nucleophiles

Introduction: The Versatile Cycloheptanesulfonyl Moiety in Modern Synthesis

Cycloheptanesulfonyl chloride, a member of the alkanesulfonyl chloride family, is a valuable reagent in organic synthesis, offering a flexible platform for the introduction of the cycloheptylsulfonyl group into a diverse range of molecules. The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, which is rendered highly susceptible to nucleophilic attack by the two electron-withdrawing oxygen atoms and the chlorine atom. The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1] While its reactivity profile broadly mirrors that of other alkanesulfonyl chlorides, the seven-membered cycloheptyl ring can impart unique steric and conformational effects that influence reaction kinetics and product distributions. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, offering insights for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₃ClO₂S |

| Molecular Weight | 196.69 g/mol |

| Appearance | Predicted: Colorless to light yellow liquid |

| Boiling Point | Predicted: 274.6 ± 7.0 °C |

| Density | Predicted: 1.24 ± 0.1 g/cm³ |

| Storage Temperature | 2-8°C |

| CAS Number | 187143-10-8[2] |

Synthesis of this compound

The preparation of this compound can be achieved through several established synthetic routes, typically starting from cycloheptanethiol, cycloheptylsulfonic acid, or via direct chlorosulfonation of cycloheptane. A common laboratory-scale synthesis involves the oxidative chlorination of cycloheptanethiol.

Experimental Protocol: Synthesis via Oxidative Chlorination of Cycloheptanethiol

This protocol is a general procedure adapted from known methods for the synthesis of alkanesulfonyl chlorides.[3]

Materials:

-

Cycloheptanethiol

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Water (deionized)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cycloheptanethiol in a mixture of acetonitrile and water.

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Slowly add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10°C. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford crude this compound.

-

The crude product can be purified by vacuum distillation.

Caption: General mechanism of nucleophilic substitution at the sulfonyl group.

Reactivity with Common Nucleophiles

Amines: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely utilized transformation for the synthesis of N-substituted and N,N-disubstituted cycloheptanesulfonamides, respectively. This reaction, often referred to as the Hinsberg test when used for amine characterization, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. [4]Tertiary amines do not form stable sulfonamides as they lack a proton on the nitrogen atom that can be removed.

Reaction with Primary Amines:

This compound reacts with primary amines to yield N-cycloheptylsulfonamides. The resulting sulfonamide possesses an acidic proton on the nitrogen atom, rendering it soluble in aqueous base.

Reaction with Secondary Amines:

Secondary amines react with this compound to form N,N-dicycloheptylsulfonamides. These products lack an acidic proton and are therefore insoluble in aqueous base.

Reaction with Aromatic Amines (e.g., Aniline):

Aniline and its derivatives react similarly to primary amines to form the corresponding N-arylcycloheptanesulfonamides. The reaction kinetics can be influenced by the electronic nature of substituents on the aniline ring and the solvent used. [5]

Experimental Protocol: General Procedure for the Synthesis of Cycloheptanesulfonamides

Materials:

-

This compound

-

Primary or secondary amine

-

Pyridine or triethylamine

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the amine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add an excess (1.5-2.0 equivalents) of a non-nucleophilic base such as pyridine or triethylamine.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with 1 M hydrochloric acid and separate the layers.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

Alcohols: Formation of Sulfonate Esters

Alcohols react with this compound in the presence of a base (commonly pyridine) to form cycloheptanesulfonate esters. [6]This reaction is a crucial method for converting a poor leaving group (hydroxyl) into a good leaving group (cycloheptanesulfonate), which can then participate in subsequent nucleophilic substitution or elimination reactions.

Experimental Protocol: General Procedure for the Synthesis of Cycloheptanesulfonate Esters

Materials:

-

This compound

-

Alcohol

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the alcohol in anhydrous dichloromethane and add an excess of anhydrous pyridine.

-

Cool the solution to 0°C.

-

Slowly add a solution of this compound (1.0-1.2 equivalents) in anhydrous dichloromethane.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude sulfonate ester can be purified by column chromatography or recrystallization.

Thiols: Formation of Thiosulfonates

Thiols, being excellent nucleophiles, are expected to react readily with this compound to form cycloheptanethiosulfonates. This reaction is analogous to the formation of sulfonate esters from alcohols. The resulting thiosulfonates are versatile intermediates in organic synthesis.

Water: Hydrolysis to Sulfonic Acid

This compound is susceptible to hydrolysis, reacting with water to form cycloheptylsulfonic acid and hydrochloric acid. The rate of hydrolysis is generally slower than its reaction with stronger nucleophiles like amines or alcohols. The hydrolysis can be accelerated by the presence of a base. Mechanistic studies on the solvolysis of alkanesulfonyl chlorides suggest that the reaction can proceed through different pathways depending on the solvent and substrate structure. [7][8]

Organometallic Reagents: Grignard and Organocuprates

The reaction of sulfonyl chlorides with Grignard reagents can be complex. While nucleophilic attack on the sulfur atom is possible, Grignard reagents are also strong bases and can induce elimination reactions if an alpha-proton is present. The reaction of Grignard reagents with acyl chlorides typically leads to tertiary alcohols via double addition. [9][10][11]In the case of sulfonyl chlorides, the initial product of nucleophilic substitution would be a sulfone. Due to the high reactivity of Grignard reagents, further reactions might occur.

In contrast, less reactive organometallic reagents like Gilman reagents (organocuprates) are known to react with acyl chlorides to afford ketones without over-addition. [11]By analogy, the reaction of an organocuprate with this compound would be expected to yield a sulfone.

Azide Ion: Formation of Sulfonyl Azides

Sodium azide is a good nucleophile and reacts with sulfonyl chlorides to produce sulfonyl azides. [12]These compounds are useful intermediates, for example, in the synthesis of sulfonamides via reduction and subsequent acylation, or in click chemistry reactions. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone.

Comparative Reactivity and the Influence of the Cycloheptyl Group

The reactivity of this compound is influenced by the electronic and steric properties of the cycloheptyl group.

-

Electronic Effects: As an alkyl group, the cycloheptyl moiety is electron-donating, which may slightly decrease the electrophilicity of the sulfur atom compared to arylsulfonyl chlorides bearing electron-withdrawing groups.

-

Steric Effects: The seven-membered ring of cycloheptane is conformationally flexible, adopting several low-energy conformations such as the twist-chair and chair. This flexibility may lead to a different steric environment around the sulfonyl group compared to smaller, more rigid cycloalkanes or linear alkanes. This could potentially influence the rate of nucleophilic attack. While detailed mechanistic studies on this compound are not readily available, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown that steric hindrance can sometimes lead to an unexpected acceleration of the reaction rate. [6]

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong oxidizing agents, water, amines, and strong bases. [2]In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a versatile reagent with a reactivity profile characteristic of alkanesulfonyl chlorides. Its reactions with a wide array of common nucleophiles provide efficient routes to a variety of valuable chemical entities, including sulfonamides, sulfonate esters, and thiosulfonates. While the general reactivity patterns are well-understood, the specific influence of the cycloheptyl group on reaction kinetics and mechanisms presents an area for further investigation. The experimental protocols and reactivity data presented in this guide offer a solid foundation for the successful application of this compound in synthetic endeavors.

References

-

Amine Reactions. (2023, January 22). Chemistry LibreTexts. [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. [Link]

-

Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (2025, August 6). ResearchGate. [Link]

-

Grignard reaction with cycloheptatriene. (2021, May 14). Chemistry Stack Exchange. [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). PubMed Central. [Link]

-

17.6: Reactions of Alcohols. (2024, September 22). Chemistry LibreTexts. [Link]

-

Is there any method to separate the mixture of sodium azide and sodium chloride? (2014, December 21). ResearchGate. [Link]

-

Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). (2014, September 15). YouTube. [Link]

-

Reaction of acid chlorides with sodium azide, NaN3 , yields acyl... (2023, November 17). Filo. [Link]

- General preparation method of sulfonyl chloride. (n.d.).

-

Cyclopentanesulfonyl chloride | C5H9ClO2S. (n.d.). PubChem. [Link]

-

Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]

-

A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. (n.d.). ResearchGate. [Link]

-

α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic. [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). Beilstein Journal of Organic Chemistry. [Link]

-

Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020, January 22). YouTube. [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

-

Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Reaction of various epoxides with sodium azide in the presence of the representative catalyst in water. (n.d.). ResearchGate. [Link]

-

Alcohol to Chloride - Common Conditions. Organic Chemistry Data. [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). PubMed. [Link]

-

Chlorocycloheptane | C7H13Cl. (n.d.). PubChem. [Link]

-

Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. [Link]

-

Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (2022). Progress in Chemistry, 34(6), 1275-1289. [Link]

-

Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (2007, March 7). Journal of Theoretical and Computational Chemistry. [Link]

-

Hello, does anyone know the protocol for click reaction between sodium azide and DBCO-PEG4-Fluor 545? (2017, July 10). ResearchGate. [Link]

-

methanesulfonyl chloride. Organic Syntheses. [Link]

-

Alcohols to Alkyl Chlorides, Part 6. (2020, September 4). YouTube. [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021, December 13). ACS Catalysis. [Link]

-

Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2025, August 6). ResearchGate. [Link]

-

Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

-

Cyclopropylmethanesulphonyl chloride | C4H7ClO2S. (n.d.). PubChem. [Link]

-

Cyclopropanecarbonyl chloride | C4H5ClO. (n.d.). PubChem. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Methanesulfenyl chloride, trichloro- [webbook.nist.gov]

- 9. US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides - Google Patents [patents.google.com]

- 10. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Preparation of arenesulphonyl chlorides from Grignard reagents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectral Characteristics of Cycloheptanesulfonyl Chloride

Abstract

This technical guide provides an in-depth analysis of the key spectral data for Cycloheptanesulfonyl Chloride (C₇H₁₃ClO₂S). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of comprehensive published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive framework. Each section explains the causal relationships behind spectral features, offering field-proven insights into experimental design and data interpretation. The protocols described herein are designed as self-validating systems to ensure technical accuracy and trustworthiness.

Introduction: The Molecular Profile of this compound

This compound is an organic compound featuring a seven-membered cycloalkane ring bonded to a sulfonyl chloride functional group. Its molecular structure presents a flexible cycloheptane ring, which can exist in various conformations, and a highly reactive sulfonyl chloride moiety. This reactivity, particularly its sensitivity to moisture, necessitates careful handling and specific considerations during analytical procedures.[1] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

The molecular formula is C₇H₁₃ClO₂S, with a monoisotopic mass of approximately 196.03 Da.[2] The central focus of this guide is to delineate the expected spectral characteristics in ¹H NMR, ¹³C NMR, IR, and MS, thereby providing a foundational reference for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Due to the reactivity of the sulfonyl chloride group, the choice of a deuterated solvent for NMR is critical. Aprotic and non-reactive solvents such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are recommended. Protic solvents or those containing nucleophilic impurities can lead to the hydrolysis or solvolysis of the sulfonyl chloride, yielding the corresponding sulfonic acid or ester, which would complicate spectral interpretation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to be complex due to the conformational flexibility of the seven-membered ring and the potential for overlapping signals. The electron-withdrawing nature of the sulfonyl chloride group will significantly deshield the proton on the carbon to which it is attached (C1).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Comparative Insights |

| H-1 (methine) | 3.5 - 3.8 | Triplet of triplets (tt) or complex multiplet | The strong electron-withdrawing effect of the -SO₂Cl group causes a significant downfield shift. For comparison, the deshielded multiplet in butane-1-sulfonyl chloride appears at 3.68 ppm.[3] The multiplicity arises from coupling to the adjacent methylene protons (H-2 and H-7). |

| H-2, H-7 (methylene) | 1.8 - 2.2 | Complex multiplet | These protons are adjacent to the electron-withdrawing group and will be moderately deshielded. |

| H-3, H-6 (methylene) | 1.5 - 1.8 | Complex multiplet | These protons are further from the sulfonyl chloride group and will experience less deshielding. |

| H-4, H-5 (methylene) | 1.4 - 1.6 | Complex multiplet | These protons are the most shielded in the ring, with chemical shifts approaching that of unsubstituted cycloheptane. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be less complex than the ¹H NMR, with four distinct signals expected due to the molecule's symmetry. The carbon atom directly bonded to the sulfonyl chloride group will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C-1 | 65 - 75 | The C-SO₂Cl carbon is strongly deshielded due to the electronegativity of the attached group. In alkyl halides, the carbon attached to the halogen typically appears in the 55-80 ppm range.[4] |

| C-2, C-7 | 28 - 35 | These carbons are in the β-position to the sulfonyl chloride group and will be slightly deshielded. |

| C-3, C-6 | 25 - 30 | These carbons are in the γ-position and will show chemical shifts closer to that of cycloheptane. |

| C-4, C-5 | 22 - 27 | These carbons are the most shielded, being furthest from the electron-withdrawing group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of anhydrous deuterated chloroform (CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. For routine characterization, referencing to the residual solvent peak is sufficient.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube and cap securely.

-

-

Instrument Setup:

-

Acquire ¹H and ¹³C spectra on a spectrometer operating at a field strength of 300 MHz or higher for better signal dispersion.

-

For ¹H NMR, a standard pulse-acquire sequence is typically sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain singlets for each carbon environment.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is at δ 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at δ 77.16 ppm.[5]

-

Infrared (IR) Spectroscopy: Identifying the Sulfonyl Chloride Moiety

IR spectroscopy is a powerful tool for confirming the presence of the sulfonyl chloride functional group, which exhibits strong, characteristic absorption bands.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Comparative Insights |

| 2920 - 2950 | Strong | C-H stretch (aliphatic) | Characteristic of the methylene groups in the cycloheptane ring. The IR spectrum of cycloheptane shows strong absorptions in this region.[6] |

| 2850 - 2870 | Strong | C-H stretch (aliphatic) | Characteristic of the methylene groups in the cycloheptane ring. |

| 1370 - 1410 | Strong | S=O asymmetric stretch | This is a hallmark of the sulfonyl chloride group. For butane-1-sulfonyl chloride, this band appears in the 1410-1370 cm⁻¹ range.[3] |

| 1165 - 1205 | Strong | S=O symmetric stretch | The second characteristic strong band for the sulfonyl chloride group.[3][7] |

| 550 - 650 | Medium-Strong | S-Cl stretch | The sulfur-chlorine stretching frequency is expected in this region. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Due to the moisture sensitivity of this compound, the attenuated total reflectance (ATR) technique is ideal as it requires minimal sample preparation.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in a dry environment.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal or salt plates immediately before running the sample.

-

Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, which can be used to confirm its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] This will result in an M+2 peak with an intensity of about one-third that of the molecular ion peak (M).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Rationale & Comparative Insights |

| 196/198 | [C₇H₁₃SO₂Cl]⁺ | The molecular ion (M⁺). The M+2 peak at m/z 198 will have an intensity of approximately 33% of the M⁺ peak at m/z 196, confirming the presence of one chlorine atom.[8] |

| 161 | [C₇H₁₃SO₂]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. |

| 97 | [C₇H₁₃]⁺ | Loss of the sulfonyl chloride radical (·SO₂Cl) from the molecular ion. This corresponds to the cycloheptyl cation. |

| 67 | [C₅H₇]⁺ | A common fragment from the rearrangement and fragmentation of cyclic hydrocarbons. The mass spectrum of cycloheptane itself shows significant fragmentation.[9] |

Logical Flow of Mass Spectrometry Fragmentation

The fragmentation of this compound in an EI-MS experiment can be visualized as a series of logical steps initiated by the high-energy electron beam.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is suitable for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

For EI, a gas chromatography (GC-MS) setup is ideal, allowing for separation from any impurities before introduction into the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method that will induce predictable fragmentation, which is valuable for structural confirmation.

-

Softer ionization techniques like ESI or CI can be used to enhance the observation of the molecular ion if it is weak or absent in the EI spectrum.

-

-

Data Analysis:

-

Analyze the resulting spectrum for the molecular ion peak and its characteristic chlorine isotopic pattern.

-

Identify key fragment ions and propose fragmentation pathways to support the structural assignment.

-

Conclusion

This guide provides a detailed, predictive overview of the key spectral data for this compound. By integrating foundational spectroscopic principles with comparative data from analogous compounds, we have established a reliable framework for the identification and characterization of this important chemical intermediate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, summarized in the tables and figures above, serve as a crucial reference for researchers. The provided experimental protocols are grounded in best practices to ensure data integrity and reproducibility. This comprehensive guide is intended to empower scientists in their synthetic and analytical endeavors, fostering a deeper understanding of the molecular characteristics of this compound.

References

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20225506, this compound. PubChem. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

NIST. (n.d.). Cycloheptane. NIST Chemistry WebBook. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

University of Rochester. (n.d.). Notes on NMR Solvents. [Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. PubChemLite - this compound (C7H13ClO2S) [pubchemlite.lcsb.uni.lu]

- 3. acdlabs.com [acdlabs.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. Cycloheptane [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Cycloheptane [webbook.nist.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Cycloheptanesulfonyl Chloride in Organic Solvents

Abstract

Cycloheptanesulfonyl chloride is a reactive chemical intermediate of growing importance in the synthesis of novel pharmaceutical compounds and specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility of this compound. In the absence of extensive published data, this document emphasizes the foundational principles of solubility, predictive considerations, and detailed, field-proven experimental methodologies for the accurate determination of its solubility. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of Solubility in the Application of this compound

The utility of any chemical reagent is intrinsically linked to its behavior in a solvent. For this compound, a molecule featuring a flexible seven-membered aliphatic ring and a highly reactive sulfonyl chloride functional group, solubility dictates its reaction kinetics, the choice of reaction media, and the ease of downstream processing. An informed selection of solvents can prevent issues such as poor reaction yields, difficult purifications, and the formation of insoluble byproducts.

This guide moves beyond a simple listing of solvents. It aims to empower the researcher with the fundamental knowledge and practical tools to determine the solubility of this compound in any solvent of interest. We will delve into the theoretical underpinnings of solubility, explore the molecular characteristics of this compound that govern its solvent interactions, and provide a step-by-step protocol for its experimental determination.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1][2][3][4] This adage is rooted in the nature of intermolecular forces between solute and solvent molecules.[5][6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first analyze its molecular structure:

-

Cycloheptyl Group: This large, non-polar aliphatic ring contributes to the molecule's lipophilicity. It will favor interactions with non-polar solvents through London dispersion forces.[7]

-

Sulfonyl Chloride Group (-SO₂Cl): This functional group is highly polar and electrophilic. The sulfur-oxygen and sulfur-chlorine bonds are polarized, creating a significant dipole moment. This part of the molecule will interact favorably with polar solvents through dipole-dipole interactions.

The overall polarity of this compound is a balance between its large non-polar cycloheptyl tail and its highly polar sulfonyl chloride head. This amphiphilic nature suggests that it will exhibit at least partial solubility in a range of solvents of varying polarities. However, its large non-polar component may limit its solubility in highly polar solvents, while the polar functional group will hinder its solubility in purely non-polar solvents.

Solvent Selection: A Spectrum of Possibilities

Based on the molecular structure, we can categorize potential organic solvents for this compound:

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the high polarity of the sulfonyl chloride group.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile): These solvents are likely to be good candidates for dissolving this compound. Their polarity can solvate the sulfonyl chloride group, while their organic nature can accommodate the cycloheptyl ring.

-

Polar Protic Solvents (e.g., Alcohols, Water): Extreme caution is advised with these solvents. Sulfonyl chlorides are known to react with protic solvents, particularly water and alcohols, leading to hydrolysis or alcoholysis to form the corresponding sulfonic acid or ester.[8] While some solubility may be observed, the reactivity of this compound in these media makes them generally unsuitable as inert solvents for this compound.

The following diagram illustrates the logical flow for selecting an appropriate solvent for solubility determination, prioritizing safety and chemical compatibility.

Figure 1: Decision workflow for solvent selection.

Experimental Determination of Solubility: A Practical Guide

Given the lack of published data, experimental determination is essential. The gravimetric method is a robust and widely applicable technique for determining the solubility of a solid in a liquid.[9][10][11]

Safety Precautions

This compound is a reactive and corrosive compound. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

-

Moisture Sensitivity: Sulfonyl chlorides react with moisture.[8] Use dry glassware and handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Disposal: Dispose of all waste containing this compound according to institutional and local regulations. Neutralize small spills with an appropriate agent like sodium carbonate.

Materials and Equipment

-

This compound (solute)

-

A range of anhydrous organic solvents

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Syringes and syringe filters (0.22 µm, compatible with the chosen solvent)

-

Pre-weighed glass vials for collecting the filtrate

-

Oven or vacuum oven for drying

Step-by-Step Experimental Protocol

The following diagram outlines the key steps in the gravimetric determination of solubility.

Figure 2: Workflow for gravimetric solubility determination.

-

Preparation of Saturated Solution:

-

To a series of vials, add a known mass or volume of the chosen organic solvent (e.g., 5.00 mL).

-

Add an excess of this compound to each vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured solubility is constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe. This is a critical step to remove any undissolved microcrystals.

-

Dispense the filtered solution into a pre-weighed (tared) vial. Record the mass of the vial plus the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Remove the solvent from the vial. This can be done by gentle heating under a stream of nitrogen or by using a vacuum oven at a moderate temperature. Avoid excessive heat, which could cause decomposition of the solute.

-

Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator to prevent moisture uptake.

-

Weigh the vial containing the dried this compound residue.

-

Data Analysis and Presentation

The solubility can be calculated in various units, such as g/L, mg/mL, or mol/L.

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)

-

Mass of dissolved solute: (Mass of vial + residue) - (Mass of empty vial)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100

-

Solubility (mg/mL): (Mass of dissolved solute in mg / Volume of filtrate in mL)

For ease of comparison, the results should be compiled into a structured table.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Dichloromethane | 9.1 | [Experimental Data] | [Experimental Data] | Clear, colorless solution |

| Tetrahydrofuran | 7.6 | [Experimental Data] | [Experimental Data] | Clear, colorless solution |

| Acetone | 21 | [Experimental Data] | [Experimental Data] | Clear, colorless solution |

| Acetonitrile | 37.5 | [Experimental Data] | [Experimental Data] | Clear, colorless solution |

| Toluene | 2.4 | [Experimental Data] | [Experimental Data] | Clear, colorless solution |

| Hexane | 1.9 | [Experimental Data] | [Experimental Data] | Low solubility observed |

(Note: The values in this table are placeholders for experimentally determined data.)

Factors Influencing Solubility

-

Temperature: The solubility of most solids in liquids increases with temperature.[12][13] Therefore, it is critical to control and report the temperature at which the solubility is determined. For compounds intended for use in reactions at different temperatures, it is advisable to determine the solubility at those specific temperatures.

-

Purity of Solute and Solvent: Impurities can significantly affect solubility. Use high-purity this compound and anhydrous, high-purity solvents for accurate results.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical understanding of intermolecular forces with a robust, practical methodology, researchers can generate the critical data needed to optimize their synthetic and purification processes. The protocols outlined here are designed to be adaptable and to produce reliable, high-quality data, thereby empowering scientists in their research and development endeavors. The emphasis on safety and careful experimental technique will ensure the well-being of the researcher and the integrity of the results.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60.

- Anonymous. (n.d.). Determination of Solubility by Gravimetric Method. Pharmapproach.

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

- Van der Maelen, C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Pearson Education. (n.d.). Solutions: Solubility and Intermolecular Forces. Pearson.

- Maricopa Open Digital Press. (n.d.).

- NJIT Summer 2012 RET Program. (n.d.). Solubility and Intermolecular Forces. NJIT.

- Solubility of Things. (n.d.). Spectroscopic Techniques.

- Wikipedia. (n.d.). Solubility.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility and intermolecular forces.

- Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- ChemRxiv. (2022).

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.

- Chemistry LibreTexts. (2022). 13.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Lund University Publications. (n.d.).

- ACS Publications. (2019).

- ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids.

- Medium. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?.

- Scribd. (n.d.).

- Quora. (2022). How will you determine the solubility of a solid in a liquid solvent?.

- PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.

- YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- ACS Publications. (n.d.).

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- ACS Publications. (2018).

- AAT Bioquest. (2022).

- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.

- NJ.gov. (n.d.).

- Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ResearchGate. (2018). Choice of organic solvents /solubility?.

- NCBI Bookshelf - NIH. (n.d.). Biochemistry, Dissolution and Solubility.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Cole-Parmer. (n.d.).

- SlideShare. (2013).

- Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like.

- YouTube. (2020). 38: Using "like dissolves like" to predict solubility.

- Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?.

- Fisher Scientific. (2008).

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Solutions: Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. pharmajournal.net [pharmajournal.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

Cycloheptanesulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of a Cyclic Sulfonyl Chloride

Cycloheptanesulfonyl chloride is a reactive chemical intermediate of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure, featuring a seven-membered cycloalkane ring attached to a sulfonyl chloride functional group, provides a unique combination of lipophilicity and reactivity. The cycloheptyl moiety can impart favorable pharmacokinetic properties to a molecule, such as increased metabolic stability and improved membrane permeability. The sulfonyl chloride group, a potent electrophile, readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility in the construction of diverse molecular architectures, particularly in the context of drug discovery where the sulfonamide functional group is a well-established pharmacophore.[1][2][3] This technical guide provides an in-depth overview of the commercial availability, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Commercial Availability and Supplier Landscape

This compound is available from a number of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered at varying purity levels, and it is crucial for researchers to select a grade appropriate for their intended application. When selecting a supplier, factors such as product specifications, availability, lead times, and technical support should be carefully considered.

Below is a summary of prominent suppliers and their typical product offerings for this compound (CAS No. 187143-10-8).[4] Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥95% | Gram to multi-gram scale | Often provides detailed analytical data and technical documentation. |

| TCI Chemicals | >97% (GC) | Gram to multi-gram scale | Known for a wide range of specialty chemicals for research.[5] |

| Carbosynth | Custom purities available | Gram to kilogram scale | Specializes in carbohydrates and fine chemicals, offering custom synthesis services. |

| Santa Cruz Biotechnology | Research grade | Gram scale | Provides a broad portfolio of biochemicals for research purposes.[6][7][8][9] |

| Amadis Chemical | 97% | Gram scale | Offers a range of fine chemicals and pharmaceutical intermediates.[10] |

| ChemicalBook | Varies by supplier | Varies by supplier | A platform that connects buyers with various chemical manufacturers.[4] |

Synthesis of this compound: A Practical Approach

The underlying principle of this transformation involves the oxidation of the sulfur atom of the thiol to a higher oxidation state, followed by chlorination to form the sulfonyl chloride. A variety of oxidizing and chlorinating agent combinations can be employed, such as chlorine gas in an aqueous medium or N-chlorosuccinimide (NCS) in the presence of an acid.[11][12][13] A particularly effective and laboratory-friendly method involves the use of trichloroisocyanuric acid (TCCA) as both the oxidizing and chlorinating agent.[11]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a General Procedure)

The following protocol is a representative example of how this compound could be synthesized in a laboratory setting. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and potentially hazardous materials.

Materials:

-

Cycloheptanethiol

-

Trichloroisocyanuric acid (TCCA)

-

Acetonitrile (MeCN)

-

Deionized water

-

Ethyl acetate

-

Petroleum ether

-

1% Hydrochloric acid (aq)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanethiol (1 equivalent) in a 4:1 mixture of acetonitrile and water.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of TCCA: Slowly add trichloroisocyanuric acid (approximately 1.5 equivalents) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. The addition of TCCA can be exothermic.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Filtration: The solid byproduct, cyanuric acid, will precipitate out of the solution. Remove the precipitate by filtration through a Büchner funnel and wash the filter cake with ethyl acetate.[11]

-

Work-up - Extraction: Combine the filtrate and the washings in a separatory funnel.

-

Work-up - Washing: Wash the organic layer sequentially with cold 1% aqueous hydrochloric acid and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low (e.g., < 30°C) to minimize potential degradation of the product.[11]

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel, if necessary.

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of the sulfonyl chloride group. This functional group is a strong electrophile and readily undergoes nucleophilic substitution with a variety of nucleophiles.

Reaction with Amines to Form Sulfonamides

The most significant reaction of this compound in the context of drug development is its reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[14]

Caption: Formation of a sulfonamide from this compound and an amine.

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1][2][15][16][17][18] The cycloheptyl group in cycloheptyl sulfonamides can explore larger and more non-polar binding pockets in biological targets compared to smaller alkyl or aryl substituents. This can lead to enhanced potency and selectivity.

While there are currently no FDA-approved drugs that specifically contain the cycloheptanesulfonyl moiety, the structural motif holds considerable promise for the development of new therapeutic agents. Researchers can leverage the commercial availability of this compound to rapidly synthesize libraries of novel cycloheptyl sulfonamide derivatives for screening against various biological targets.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Moisture Sensitivity: The compound reacts with water and moisture to produce hydrochloric acid. Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible and store in a tightly sealed container in a cool, dry place.

-

Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

-

Inhalation: Avoid inhaling vapors or dust. The compound can be irritating to the respiratory tract.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its commercial availability, coupled with its straightforward reactivity, makes it an attractive starting material for the synthesis of novel cycloheptyl sulfonamide derivatives. While specific applications in approved pharmaceuticals are yet to be realized, the proven importance of the sulfonamide pharmacophore and the favorable properties of the cycloheptyl group suggest that this compound will continue to be of significant interest to researchers in the pursuit of new therapeutic agents. As with all reactive chemical reagents, a thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe utilization in the laboratory.

References

-

Brubaker, J. D. Organic Syntheses Procedure. [Link]

-

Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21533-21538. [Link]

-

Chem-Impex. Cyclopropanesulfonyl chloride. [Link]

- Ghorab, M. M., & Al-Said, M. S. (2020). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 130-150.

-

Kim, H., et al. (2020). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 30(23), 127589. [Link]

- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5289-5311.

-

YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.[Link]

-

PubChem. This compound. [Link]

-

Yeong, K. Y., & Ang, C. W. (2021). The underutilized therapeutic potential of cyclic sulfonamides. Future Medicinal Chemistry, 13(19), 1667–1670. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

-

Expert Opinion on Therapeutic Patents. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

- Google Patents.

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

-

PubMed. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

Myers, A. G. Magnesium-Halogen Exchange. [Link]

-

Journal of the Chemical Society C: Organic. Preparation of arenesulphonyl chlorides from Grignard reagents. [Link]

-

Wordpress. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]

-

Ludwig-Maximilians-Universität München. LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. [Link]

-

Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]

-

Chemical Communications. Recent advances in the synthesis of organomagnesium reagents. [Link]

-

PubChemLite. This compound (C7H13ClO2S). [Link]

- Google Patents.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. This compound CAS#: 187143-10-8 [amp.chemicalbook.com]

- 5. Cyclopropanesulfonyl Chloride 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. 环戊烷磺酰氯 90% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 13. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 14. scbt.com [scbt.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]

- 18. research.monash.edu [research.monash.edu]

An In-depth Technical Guide to the Synthesis of Cycloheptanesulfonyl Chloride: From Historical Context to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Sulfonyl Chlorides in Chemical Synthesis

Sulfonyl chlorides are a cornerstone class of organic reagents, prized for their versatility as precursors to a wide array of functional groups, most notably sulfonamides, which are prevalent in medicinal chemistry. The cycloheptanesulfonyl moiety, in particular, offers a unique lipophilic and conformationally flexible scaffold that can be advantageous in drug design. Understanding the evolution of the synthesis of Cycloheptanesulfonyl chloride, from its likely historical origins to contemporary streamlined methods, provides valuable insights into the advancement of synthetic chemistry and informs choices in modern process development. This guide delves into the historical context of its first synthesis, contrasts it with modern, more efficient approaches, and provides detailed experimental protocols for researchers.

Part 1: A Plausible Historical First Synthesis - The Free-Radical Sulfochlorination of Cycloheptane

While a definitive singular publication marking the very first synthesis of this compound is not readily apparent in the historical literature, the principles of free-radical halogenation and sulfochlorination of alkanes were well-established in the mid-20th century. A likely early approach would have been the direct sulfochlorination of cycloheptane using sulfuryl chloride (SO₂Cl₂) and a radical initiator, or a mixture of chlorine gas and sulfur dioxide under photochemical conditions.[1][2][3] This method, while direct, is characteristic of early free-radical chemistry in its potential for lack of selectivity and the formation of multiple byproducts.

Causality Behind the Experimental Choices in Historical Synthesis

The choice of direct sulfochlorination would have been driven by the ready availability of the starting materials: cycloheptane, chlorine, and sulfur dioxide. The free-radical pathway is a straightforward method for functionalizing an unactivated C-H bond of an alkane.[4][5] The initiation via UV light or a chemical initiator like dibenzoyl peroxide provides the energy to generate the initial chlorine or sulfonyl radicals needed to start the chain reaction.[2][6] The reaction is typically performed in a solvent that is inert to the radical conditions, or neat if the alkane is a liquid.

Experimental Protocol: Free-Radical Sulfochlorination of Cycloheptane

Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive and toxic gases (HCl and SO₂).

Materials:

-

Cycloheptane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide

-

Inert solvent (e.g., carbon tetrachloride - Note: historical solvent, now largely replaced due to toxicity)

-

Nitrogen or Argon gas

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add cycloheptane and the inert solvent.

-

Add the radical initiator (e.g., AIBN).

-

Slowly add sulfuryl chloride to the stirred solution.

-

The reaction mixture is then heated to reflux to initiate the radical chain reaction. The progress of the reaction can be monitored by the evolution of HCl and SO₂ gas, which can be bubbled through a basic solution to neutralize them.

-

After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

-

The reaction mixture is carefully washed with a saturated solution of sodium bicarbonate to neutralize any remaining acidic components.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude this compound is then purified by vacuum distillation.

Logical Flow of the Historical Synthesis

Caption: Workflow for the historical synthesis of this compound.

Part 2: An Alternative Plausible Historical Route - Oxidative Chlorination of Cycloheptyl Mercaptan

Another viable early synthetic route would have been a two-step process starting from a cycloheptyl precursor. This involves the initial synthesis of cycloheptyl mercaptan (cycloheptanethiol) followed by its oxidative chlorination.[7]

Step 1: Synthesis of Cycloheptyl Mercaptan

Cycloheptyl mercaptan could have been prepared from cycloheptyl bromide via reaction with sodium hydrosulfide or thiourea followed by hydrolysis.[8]

Step 2: Oxidative Chlorination

The subsequent oxidative chlorination of the mercaptan with chlorine in an aqueous or acidic medium would yield the desired sulfonyl chloride.

Experimental Protocol: Oxidative Chlorination of Cycloheptyl Mercaptan

Caution: This reaction involves chlorine gas and produces corrosive byproducts. It must be performed in a well-ventilated fume hood.

Materials:

-

Cycloheptyl mercaptan

-

Chlorine gas

-

Hydrochloric acid (concentrated)

-

Ice bath

-

Gas dispersion tube

-

Stirring apparatus

Procedure:

-

Cycloheptyl mercaptan is dissolved in a suitable solvent, and the solution is cooled in an ice bath.

-

A stream of chlorine gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be carefully controlled.

-

The reaction is monitored until the starting mercaptan is consumed.

-

The reaction mixture is then worked up by separating the organic layer, washing with water and brine, and drying over an anhydrous salt.

-

The crude product is purified by vacuum distillation.

Part 3: A Modern Approach - Bleach-Mediated Oxidative Chlorosulfonation

Modern synthetic chemistry prioritizes efficiency, safety, and environmental considerations. A contemporary method for the synthesis of alkanesulfonyl chlorides, including this compound, involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts.[1][9] This method is advantageous as it avoids the use of highly toxic and corrosive reagents like chlorine gas and sulfuryl chloride, and instead employs readily available and inexpensive household bleach (sodium hypochlorite solution).[1][9]

Causality Behind the Experimental Choices in Modern Synthesis